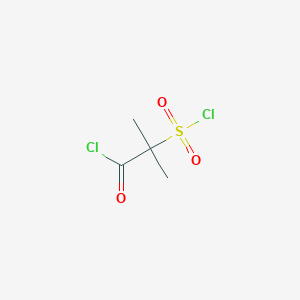
2-(Chlorosulfonyl)-2-methylpropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorosulfonyl compounds are generally used in the synthesis of other chemicals . They often act as intermediates in various chemical reactions .
Synthesis Analysis
Sulfonyl chlorides can be synthesized through various methods such as chlorosulfonation . This process involves the reaction of a compound with chlorosulfonic acid to produce the sulfonyl chloride .Molecular Structure Analysis
The structure of chlorosulfonyl compounds typically consists of a sulfonyl group (SO2) and a chloride group (Cl) attached to a carbon chain . The exact structure would depend on the specific compound .Chemical Reactions Analysis
Chlorosulfonyl compounds can undergo various chemical reactions. For example, they can participate in [2+2] cycloaddition reactions with alkenes . The reaction mechanism can vary depending on the type of alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of chlorosulfonyl compounds can vary widely. For example, they can be liquids or solids, and their reactivity can depend on factors such as their specific structure and the conditions of the reaction .Applications De Recherche Scientifique
Polymer Synthesis
- 2-(Chlorosulfonyl)-2-methylpropanoyl chloride is used in synthesizing water-soluble copolymers with acryloyl chloride and 2-acrylamido-2-methylpropanesulfonic acid through a radical method. These copolymers exhibit enhanced thermal stability compared to the polyacryloylchloride homopolymer and are characterized by infrared, elemental analyses, and thermal gravimetric analyses (Aggour, 2000).
Chemical Synthesis
- It's involved in the synthesis of various chemical compounds, including the production of 2-(phenylthio)ethanesulfonyl chloride and its thermolysis. This synthesis elucidates the absence of a reported rearrangement of radicals with the migration of the chlorine atom from sulfur to carbon (King & Khemani, 1985).
Electrochemical Oxidation in Water Treatment
- The compound finds application in water treatment, particularly in the electrochemical oxidation process for removing color-causing compounds from synthetic effluent using iridium oxide anode electrodes. This process is effective in producing high concentrations of active chlorine for efficient treatment (Zaviska, Drogui, Blais & Mercier, 2009).
Synthesis of Medicinal Compounds
- This chemical is crucial in the synthesis of N-(3-mercapto-2-D-methylpropanoyl)-L-proline (Captopril), an important medicinal compound. The process involves converting optically active 3-hydroxy-2-D-methylpropanoic acid to 3-chloro-2-D-methylpropanoyl chloride using thionyl chloride (Shimazaki et al., 1982).
Role in Polymer Properties
- The aqueous solution properties of ampholytic copolymers prepared using this compound are studied to understand their behavior in different salt concentrations. Such copolymers have applications in various industrial processes (Corpart & Candau, 1993).
Palladium-Catalyzed Reactions
- It is used in palladium-catalyzed C–C coupling reactions, demonstrating its versatility in organic synthesis. This includes the desulfinylative palladium-catalyzed C–C coupling with Grignard reagents and sodium salts of dimethyl malonate and methyl acetoacetate (Volla, Dubbaka & Vogel, 2009).
Synthesis of Heterocyclic Compounds
- The compound is involved in the heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines, leading to the synthesis of derivatives of 1,2,4-benzothiadiazine 1,1-dioxide. This process is significant in the field of heterocyclic chemistry (Shalimov et al., 2016).
Asymmetric Radical Reaction
- In the coordination sphere, this compound is used in asymmetric radical reactions, particularly in the Ru2Cl4[(−)-diop]3 catalyzed asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene, producing optically active 1:1 adducts (Kameyama & Kamigata, 1989).
Isomerization Studies
- The compound is studied in the context of isomerization reactions, such as the interchange of a halogen atom and a methyl group in neopentyl chloride and bromide. This research provides insights into reaction mechanisms and kinetic studies (Lisowski, Duncan, Ranieri, Heard, Setser & Holmes, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chlorosulfonyl-2-methylpropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O3S/c1-4(2,3(5)7)10(6,8)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWDBSAPGURDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41138-76-5 |
Source


|
| Record name | 2-(chlorosulfonyl)-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(S)-1-(Trifluoromethyl)-3-oxo-3-phenylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B2581594.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)


![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)

![[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2581607.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)

![3-(4-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2581615.png)
![ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2581616.png)
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)